molecular formula C11H12BrNO B1280377 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one CAS No. 197450-39-8

1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

Cat. No.: B1280377
CAS No.: 197450-39-8
M. Wt: 254.12 g/mol
InChI Key: UHABBHGGYQEDDZ-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H12BrNO and a molecular weight of 254.12 g/mol . It is known for its unique structure, which includes a bromine atom attached to a methylphenyl group and a pyrrolidinone ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

Synthesis and Chemical Development

1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one has been utilized in the synthesis of various compounds. For instance, it was used in the synthesis of a biphenyl carboxylic acid derivative via a Pd/C-mediated Suzuki coupling approach. This compound was generated with an optimized yield of 86% under certain conditions, demonstrating its efficacy in complex chemical synthesis processes (Ennis et al., 1999).

Molecular Structure and Properties

Research on the molecular structure of related compounds, such as 1-(2-bromophenyl)pyrrolidin-2-one, has provided insights into their conformational properties. Studies using crystal structure analysis revealed the non-planarity of such compounds in solution and their specific dihedral angles in solid form (Fujiwara et al., 1977). This information is crucial for understanding the chemical behavior and potential applications of these compounds.

Pharmaceutical Research and Drug Design

Although your request excludes information related to drug use and dosage, it's important to note that compounds structurally similar to this compound have been explored in pharmaceutical research. For instance, pyrrolidine derivatives have been investigated for their potential in inhibiting alpha-mannosidase activity and impacting the growth of human tumor cells. This highlights the broader relevance of such compounds in medicinal chemistry and drug design (Fiaux et al., 2005).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one typically involves the reaction of 4-bromo-3-methylbenzoyl chloride with pyrrolidine under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (H

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-8-7-9(4-5-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHABBHGGYQEDDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459152
Record name 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197450-39-8
Record name 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Bromo-3-methylphenyl)-2-pyrrolidone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred solution of 4-bromo-3-methylaniline (50.3 g, 0.27 mole) and triethylamine (41.4 ml, 0.30 mole) in THF (250 ml) at 0° C. under argon was treated dropwise with 4-chlorobutyryl chloride (33.4 ml, 0.30 mole). The mixture was stirred for 1 hour at 0-5° C., then potassium t-butoxide (82.5 g, 0.74 mole) was added portionwise over 20 minutes, maintaining temperature below 25° C. The reaction mixture was stirred at 25° C. for a further 2.5 hrs, then treated with water (100 ml), followed after 0.25 hrs with 10% Na2CO3 solution and then extracted with ethyl acetate. The extract was washed with water, dil. HCl acid, then brine, dried (Na2SO4) and concentrated in vacuo to afford the title compound as a pale yellow solid (61.6 g, 89%).
Quantity
50.3 g
Type
reactant
Reaction Step One
Quantity
41.4 mL
Type
reactant
Reaction Step One
Quantity
33.4 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
82.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one in the context of the research article?

A1: this compound serves as a key intermediate in the multikilogram-scale synthesis of 2′-methyl-4′-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid []. This final compound likely possesses biological activity, though the article focuses on optimizing its large-scale production.

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